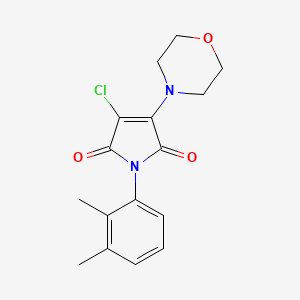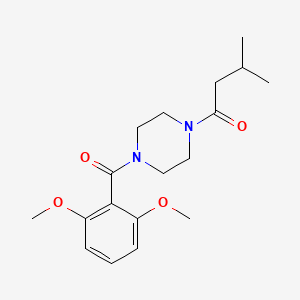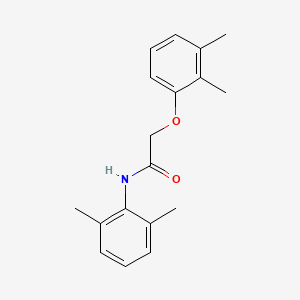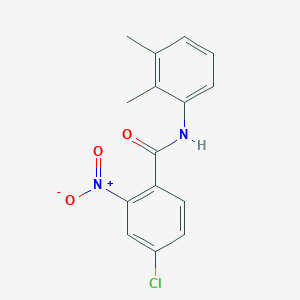![molecular formula C19H22N2O2S B5546453 1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)
1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine, commonly known as MMTP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases. MMTP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of MMTP involves its interaction with various receptors and enzymes in the body. MMTP has been found to bind to the serotonin receptors, dopamine receptors, and adrenergic receptors in the brain, leading to the modulation of neurotransmitter levels and the subsequent effects on mood and behavior. MMTP has also been shown to inhibit the activity of various enzymes such as monoamine oxidase (MAO) and phosphodiesterase (PDE), leading to the increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MMTP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to the regulation of mood and behavior. MMTP has also been found to have anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and reducing the production of reactive oxygen species (ROS). Additionally, MMTP has been shown to have analgesic effects by modulating the activity of the opioid receptors in the brain.
实验室实验的优点和局限性
The advantages of using MMTP in lab experiments include its potent pharmacological activity, its wide range of biochemical and physiological effects, and its potential therapeutic applications in various diseases. However, the limitations of using MMTP in lab experiments include its toxicity and potential side effects, the need for further investigation into its pharmacokinetics and pharmacodynamics, and the lack of standardized protocols for its use in research.
未来方向
There are several future directions for the research on MMTP. One direction is the investigation of its potential therapeutic applications in various diseases such as cancer, depression, anxiety, and schizophrenia. Another direction is the development of novel derivatives of MMTP with improved pharmacological activity and reduced toxicity. Additionally, further research is needed to elucidate the pharmacokinetics and pharmacodynamics of MMTP and to develop standardized protocols for its use in research.
合成方法
The synthesis of MMTP involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure MMTP.
科学研究应用
MMTP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, depression, anxiety, and schizophrenia. It has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. MMTP has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, MMTP has been found to have antipsychotic effects by blocking the dopamine receptors in the brain.
属性
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-18-14-16(24-2)8-9-17(18)19(22)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASKJDSVXPXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)
![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)




![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)



![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)